![molecular formula C8H14O5 B2507163 3-Hydroxy-3-propylpentanedioic acid CAS No. 52939-71-6](/img/structure/B2507163.png)
3-Hydroxy-3-propylpentanedioic acid
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Description
3-Hydroxy-3-propylpentanedioic acid is a chemical compound with the molecular formula C8H14O5 . It is also known as 3-Propylpentanedioic acid . It is an economically important platform compound from which a panel of bulk chemicals can be derived .
Synthesis Analysis
The biological production of 3-Hydroxy-3-propylpentanedioic acid has been studied extensively, mainly from glycerol and glucose, which are both renewable resources . A novel oxaloacetate pathway was successfully established for its biosynthesis . The β-alanine biosynthetic pathway is efficient in producing this compound .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-propylpentanedioic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 190.19 Da .Future Directions
The future directions for 3-Hydroxy-3-propylpentanedioic acid involve improving its production from renewable resources. This includes optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and production . It’s also suggested that metabolic engineering approaches be used to simplify downstream separation and purification .
properties
IUPAC Name |
3-hydroxy-3-propylpentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-8(13,4-6(9)10)5-7(11)12/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAWXSMRRDXBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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